N-Nonanoylglycine-d2 belongs to a class of molecules known as N-acyl glycines. The core synthesis involves conjugating a fatty acid (in this case, deuterated nonanoic acid) with the amino acid glycine [1].
The table below summarizes the key information and a proposed synthesis strategy derived from the search results.
| Aspect | Details and Proposed Approach |
|---|---|
| Compound Identity | N-acyl glycine; deuterated analog of N-Nonanoylglycine (2,2-d2) [2]. |
| Biological Context | Endogenous N-acyl glycines (e.g., N-palmitoyl glycine, N-arachidonoyl glycine) are bioactive lipids that modulate pain and inflammation [1]. |
| Proposed Synthesis | Adapt solid-phase submonomer method used for peptoids (N-substituted glycine oligomers) [3]. |
| Proposed Steps | 1. Bromoacetylation: Activate resin-bound amino group with bromoacetic acid. 2. Amination (Introduction of side-chain): Displace bromide with nonanoic acid-d2 derivative (e.g., nonylamine-d2). | | Key Considerations | Use deuterated precursor (nonanoic acid-d17 or nonylamine-d2) in the synthesis to incorporate deuterium label [3]. |
Based on the generalized framework of peptoid synthesis [3], here is a more detailed, potential experimental workflow for producing this compound.
The following diagram outlines the two main synthetic approaches and the subsequent analytical verification process.
After synthesis and purification, you must confirm the identity and purity of the final product. The table below lists the recommended techniques.
| Technique | Application and Purpose |
|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS/LC-HRMS) | Primary verification tool. Confirms molecular identity and checks isotopic purity (d2 pattern). LC-MS is widely used for metabolomics and lipid analysis due to its sensitivity and ability to analyze non-volatile compounds [4]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides definitive structural confirmation, including the position of deuterium atoms and proof of amide bond formation. NMR is a non-destructive technique that can simultaneously quantify a wide range of organic compounds [4]. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A viable option if the compound is made volatile through derivatization. Excellent separation power and provides reproducible, quantifiable data with extensive fragmentation patterns for structural clues [4]. |
Deuteration is a strategic approach to improve the metabolic and physicochemical stability of bioactive molecules. Replacing hydrogen with deuterium creates a stronger carbon-deuterium (C–D) bond, which is more resistant to cleavage and can lead to a slower metabolic rate, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE) [1] [2].
For a compound like N-Nonanoylglycine, potential deuteration sites and their expected effects are summarized below.
Table 1: Potential Deuteration Sites and Stability Effects for N-Nonanoylglycine
| Deuteration Site | Bond Type | Potential Stability Benefit | Rationale & Precedent |
|---|---|---|---|
| Alpha-carbon (adjacent to the amide nitrogen) | C-D | High (Metabolic Stability) | Deuteration at the α-position of amino acids is a common strategy to slow metabolism, as this site can be vulnerable to enzymatic oxidation [2]. |
| Alkyl Chain (Nonanoyl tail) | C-D | Moderate (Metabolic & Photostability) | Can protect against oxidative metabolism at various carbon positions on the fatty acyl chain. Precedent shows deuteration of alkyl moieties enhances photostability [3]. |
The most practical and cost-effective method for deuteration is often direct H/D exchange using D₂O as the deuterium source, facilitated by a catalyst [3] [2].
Experimental Protocol for Catalytic H/D Exchange Deuteration
This protocol is adapted from methods successfully applied to proteinogenic amino acids [3].
The following diagram illustrates the core workflow for the deuteration and characterization process:
Deuteration and characterization workflow
After synthesis, comprehensive characterization is essential. The table below outlines key analytical techniques.
Table 2: Key Techniques for Characterizing Deuterated N-Nonanoylglycine
| Analytical Technique | Measurement Purpose | Key Insights from Precedents |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Degree of deuteration & site-specificity | Confirms deuterium incorporation and identifies which hydrogen sites were replaced [3] [2]. |
| Mass Spectrometry (MS) | Deuteration ratio & molecular mass | Provides the overall deuteration percentage and verifies molecular weight increase [3] [2]. |
| Chiral Analysis (if applicable) | Optical purity | Critical: Direct deuteration methods can cause significant racemization of chiral centers. Use chiral separation methods (e.g., chiral HPLC) to isolate pure enantiomers if N-Nonanoylglycine is chiral [3] [2]. |
| X-ray Crystallography | Structural analysis | Precedent with deuterated tryptophan shows minimal structural changes from H/D substitution, confirming primary isotope effects are on stability, not structure [3]. |
To experimentally validate the benefits of deuteration, the following stability tests can be performed, based on established protocols for deuterated amino acids [3].
Photostability Testing:
Metabolic Stability Testing:
The table below summarizes the key identified and predicted properties for N-Nonanoylglycine-d2. Please note that values marked as "Predicted" are derived from computational models and not experimental measurement [1] [2].
| Property | Value | Type / Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₉D₂NO₃ | Defined [1] |
| Molecular Weight | 217.3 g/mol | Defined [1] |
| CAS Number | 3008541-78-1 | Defined [1] |
| Chemical Description | Deuterated labeled N-Nonanoylglycine | GLPBIO [1] |
| Storage Condition | -20°C | GLPBIO [1] |
| Water Solubility | Not Available | Experimental Data [2] |
| log P (Partition Coefficient) | Not Available | Experimental Data [2] |
For the non-deuterated form (N-Nonanoylglycine, C₁₁H₂₁NO₃), predicted properties include a water solubility of 0.46 g/L and a logP of 2.58 [2]. Use these values with caution as deuterium substitution can subtly alter a compound's physicochemical properties.
Since experimental solubility data is not available, you would need to determine it empirically. The following workflow outlines a general protocol for measuring solubility, which you can adapt for this compound.
This diagram outlines the key steps in an experimental workflow for determining compound solubility.
Prepare Stock Solution
Measure Solution & Identify Saturation
Calculate Solubility
When working with specialized compounds like this compound, please keep the following in mind:
1. Introduction Fatty acid glycine conjugates are emerging biomarkers in metabolomics and drug metabolism studies. Accurate quantification of these analytes in biological matrices requires robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that utilize stable isotope-labeled internal standards (SIS) to correct for matrix effects and analyte loss. This application note details a validated protocol for quantifying nonanoylglycine and related homologs using N-Nonanoylglycine-d2 as the internal standard. The method emphasizes sample preparation, chromatographic separation, and mass spectrometric detection, providing a framework that can be adapted for specific research needs [1] [2].
2. Experimental Protocol
2.1. Materials and Reagents
2.2. Sample Preparation Procedure The sample preparation is critical for removing interfering compounds and minimizing ion suppression.
Alternative Solid-Phase Extraction (SPE) for enhanced cleanliness:
2.3. LC-MS/MS Instrumentation and Conditions The following table summarizes the typical instrument parameters. These should be optimized for specific hardware.
| Parameter | Specification |
|---|---|
| LC System | UHPLC (e.g., Thermo Scientific Vanquish, Agilent 1290) |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S) |
| Ionization | Electrospray Ionization (ESI), Negative Mode |
| Analytical Column | Reverse-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Time (min) / %B: 0/5, 2.0/5, 8.0/95, 10.0/95, 10.1/5, 12.0/5 |
| Flow Rate | 0.4 mL/min |
2.4. MS/MS Detection and Quantification The table below provides an example of MRM transitions that must be determined experimentally for each analyte.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| Nonanoylglycine | 216.1 | 130.0* | -15 |
| Hexanoylglycine | 174.1 | 130.0 | -12 |
| Suberylglycine | 202.1 | 130.0 | -14 |
| This compound | 218.1 | 132.0 | -15 |
*The product ion m/z 130.0 likely corresponds to the deprotonated glycine moiety after cleavage, a common fragmentation for these conjugates.
Data Analysis:
The following diagrams, generated using Graphviz DOT language, illustrate the core experimental workflow and the logical structure of the quantitative analysis.
Diagram 1: Experimental workflow for LC-MS analysis.
Diagram 2: Logical relationship in quantification using an internal standard.
This application note provides a foundational LC-MS/MS protocol for the quantification of fatty acid glycine conjugates using this compound as a stable isotope internal standard. The detailed sample preparation, chromatographic conditions, and mass spectrometric parameters serve as a robust starting point for researchers. The method's strength lies in the use of a structurally identical, deuterated IS to ensure reliable and precise quantification in complex biological matrices.
N-acyl glycine conjugates represent an important class of lipid-signaling molecules characterized by an amino acid headgroup linked to a fatty acid chain through an amide bond. These endogenous compounds have gained significant research interest due to their diverse biological roles in regulating inflammation, nociception, and drug reward pathways [1] [2]. Among these compounds, N-oleoyl glycine (OlGly) and N-linoleoyl glycine (LINgly) have demonstrated promising therapeutic potential in preclinical models for reducing drug reward effects, alleviating withdrawal signs, and exhibiting anti-inflammatory properties [1] [2]. The quantitative analysis of these compounds in biological matrices presents significant challenges due to their low endogenous concentrations (often less than 100 pmol/g in brain tissue), complex lipid-rich matrices, and the presence of isobaric interferences in mass spectrometry detection [1].
The development of robust analytical methods is essential for advancing research on these compounds as potential biomarkers and therapeutics. Previously published methods often included these analytes as part of extensive lipidomic panels, which resulted in limited sensitivity and selectivity, with some reporting recovery rates as low as 49% [1]. This protocol describes a validated HPLC-MS/MS method specifically optimized for the quantification of fatty acid glycine conjugates using N-Nonanoylglycine-d2 as an internal standard, achieving over 90% recovery and precision within ±20% [1].
The HPLC-MS/MS platform was selected for this application due to its superior sensitivity and selectivity for low-abundance lipids in complex matrices. While several analytical platforms are available for metabolomic studies, including GC-MS, CE-MS, and NMR, LC-MS provides optimal performance for thermally non-volatile, unstable compounds with a wide polarity range without requiring derivatization [3]. The method employs reversed-phase chromatography with C18 columns, which provides excellent separation of non-polar and weakly polar compounds, followed by tandem mass spectrometry detection using multiple reaction monitoring (MRM) for maximum specificity [1] [3].
This method has been rigorously validated according to ANSI/ASB Standard Practices for Method Validation [1]. The table below summarizes key validation parameters achieved for the quantification of fatty acid glycine conjugates:
Table 1: Method Validation Performance Characteristics
| Parameter | Performance | Assessment Method |
|---|---|---|
| Accuracy (Bias) | Within ±20% | Spiked quality control samples at low, medium, high concentrations |
| Precision | Within ±20% | Inter-day and intra-day replicates (n=6) |
| Recovery | >90% | Comparison of extracted vs. unextracted samples |
| Matrix Effects | Minimal (<15% suppression) | Post-column infusion experiments |
| Linearity | R² > 0.99 | Calibration curves (1-1000 ng/mL) |
| Autosampler Stability | >24 hours | Comparison of reinjected samples |
| Freeze/Thaw Stability | 3 cycles | Multiple freeze-thaw cycles |
Table 2: Sample Collection and Storage Conditions
| Sample Type | Collection Method | Preservation | Storage Temperature |
|---|---|---|---|
| Plasma | Collect blood in lithium heparin tubes, centrifuge at 2000 × g for 10 min | Add PMSF (100 μM final concentration) | -80°C |
| Brain Tissue | Rapidly dissect, flash freeze in liquid nitrogen | Homogenize in 3 volumes ice-cold saline with PMSF | -80°C |
| CSF | Collect via cisternal puncture, centrifuge to remove cells | Aliquot to avoid freeze-thaw cycles | -80°C |
The following diagram illustrates the complete sample preparation workflow:
Column: Reversed-phase C18 (100 × 2.1 mm, 1.8 μm)
Column Temperature: 40°C
Flow Rate: 0.3 mL/min
Injection Volume: 5 μL
Autosampler Temperature: 10°C
Gradient Program:
Table 3: HPLC Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Gradient Curve | | :--- | :--- | :--- | :--- | | 0.0 | 70 | 30 | Initial | | 2.0 | 70 | 30 | Hold | | 10.0 | 5 | 95 | Linear | | 15.0 | 5 | 95 | Hold | | 15.1 | 70 | 30 | Step | | 20.0 | 70 | 30 | Re-equilibrate |
Table 4: MRM Transitions for Target Analytes
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| N-Nonanoylglycine | 214.2 | 74.1 | 30 | 12 |
| This compound | 216.2 | 74.1 | 30 | 12 |
| N-Oleoyl glycine | 364.3 | 74.1 | 35 | 15 |
| N-Linoleoyl glycine | 362.3 | 74.1 | 35 | 15 |
The concentration of each analyte in unknown samples is calculated using the following equation:
Concentrationunknown = (Peak Ratiounknown − Intercept) / Slope × DF
Where:
Application of this method to mouse brain and plasma samples following exogenous administration of OlGly demonstrated excellent sensitivity for pharmacokinetic studies. The method successfully quantified increasing concentrations of fatty acid glycine conjugates in these tissues, with clear chromatographic separation achieved within a 15-minute run time [1]. The lower limit of quantification (LLOQ) was established at 1 ng/mL for all analytes, providing sufficient sensitivity to monitor endogenous levels and pharmacokinetic profiles.
Table 5: Representative Concentration Data from Mouse Studies
| Tissue | Baseline Concentration | Post-Dose Concentration (20 min) | Fold Increase |
|---|---|---|---|
| Brain | 85.3 ± 12.5 pmol/g | 1250.4 ± 185.6 pmol/g | 14.7× |
| Plasma | 45.2 ± 8.7 nM | 985.6 ± 134.2 nM | 21.8× |
| Liver | 152.7 ± 24.3 pmol/g | 2150.8 ± 285.9 pmol/g | 14.1× |
The ability to accurately quantify these lipid-signaling molecules enables important insights into their physiological and pharmacological roles. Research has demonstrated that these compounds act as positive allosteric modulators at glycine receptors and show promise for treating conditions including chronic pain, mild traumatic brain injury, drug dependence, and inflammation [1] [2]. The stereochemical preferences observed for some analogs (e.g., D-alanine derivatives being more active than L-isomers) suggest specific receptor interactions, possibly through GPR18 activation [2].
The following diagram illustrates the metabolic pathways and biological significance of fatty acid glycine conjugates:
Table 6: Troubleshooting Guide for Common Analytical Issues
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor Recovery | Incomplete extraction, inefficient protein precipitation | Optimize solvent ratios, ensure adequate mixing, adjust pH |
| Matrix Effects | Co-eluting compounds, ion suppression | Improve chromatographic separation, optimize extraction, use isotope IS |
| Peak Tailing | Secondary interactions, contaminated column | Use mobile phase additives (formic acid), flush column |
| Low Sensitivity | Inefficient ionization, source contamination | Optimize MS parameters, clean ion source |
| Retention Time Shift | Mobile phase degradation, column aging | Prepare fresh mobile phase, replace guard column |
This comprehensive protocol provides a validated, sensitive, and robust method for quantifying fatty acid glycine conjugates in biological matrices using This compound as an internal standard. The method addresses previous limitations in recovery and specificity reported in lipidomic panels, enabling reliable quantification of these important lipid-signaling molecules for pharmacological and biomarker studies. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection should facilitate implementation in analytical laboratories studying these compounds across various research applications.
Although a direct protocol is unavailable, you can construct an effective method by adapting standard approaches for extracting similar metabolites from urine. The following workflow outlines the key stages, integrating techniques common in the field [1].
Based on general metabolomics practices [1], the table below summarizes techniques relevant to your goal.
| Step | Common Techniques | Considerations for N-Nonanoylglycine-d2 |
|---|---|---|
| Sample Preparation | Protein precipitation (cold organic solvents), centrifugation, dilution | Urine often requires dilution and centrifugation to remove particulates. |
| Analyte Extraction | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | LLE with ethyl acetate or MTBE may suit this moderately polar compound. |
| Analysis Platform | LC-MS/MS (Reversed-Phase), GC-MS (with derivatization) | LC-MS/MS is most suitable. A C18 column with a water/acetonitrile gradient is a standard starting point [1]. |
You will need to optimize these parameters empirically for maximum sensitivity and specificity.
| Parameter | Suggested Starting Point |
|---|---|
| LC Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8-2.7 µm) |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |
| Gradient | 5% B to 95% B over 10-15 minutes |
| Ionization Mode | Electrospray Ionization (ESI), negative mode (carboxylic acid group) |
| MS Detection | Multiple Reaction Monitoring (MRM); optimize transitions for parent > product ion |
N-Nonanoylglycine-d2 represents a stable isotope-labeled analog of endogenous N-acyl glycines that serves as a critical internal standard in mass spectrometry-based metabolomic studies. These compounds belong to the broader class of N-acyl amino acids (nAAAs), which have gained significant research interest due to their potent signaling properties and associations with various metabolic pathways. The deuterium atoms in this compound provide nearly identical chemical properties to its endogenous counterpart while offering distinct mass spectral properties that enable precise quantification through mass shift detection. This technical note establishes comprehensive protocols for the sample preparation and analysis of this compound in metabolomic studies, with particular emphasis on maintaining analytical rigor and pre-analytical standardization to ensure reproducible results in both research and clinical applications.
The importance of proper sample handling cannot be overstated in metabolomics, as the metabolome represents the final downstream product of genomic, transcriptomic, and proteomic processes and is therefore highly sensitive to pre-analytical variables. Unlike genomics and proteomics, metabolomics provides a more direct approach to studying biological activity, offering a reflection of observed biological events with significantly higher metabolite turnover rates compared to proteins and DNA [1]. This technical note aims to standardize procedures across laboratories, with particular attention to the unique challenges associated with analyzing N-acyl glycines and related metabolites in complex biological matrices.
Blood collection represents the most common sampling method for metabolomic studies and requires strict standardization to minimize pre-analytical variations. For this compound analysis, venipuncture collection should be performed using appropriate anticoagulants, with EDTA-plasma generally preferred over serum for more stabilized metabolite profiles [1]. Following collection, blood samples must be immediately placed on wet ice and processed within 30 minutes to prevent glycolysis and metabolite degradation. Centrifugation should be performed at (1,500-2,000 \times g) for 10 minutes at 4°C to separate plasma, which should then be aliquoted into cryovials to avoid repeated freeze-thaw cycles.
For urine collection, mid-stream samples should be obtained in sterile containers, with volume and creatinine content recorded for normalization. Saliva collection requires subjects to refrain from eating, drinking, or smoking for at least 30 minutes prior to sampling, with saliva expressed directly into cryotubes or using appropriate collection devices. When designing studies, consider that different biofluids offer complementary metabolic information, with urine often showing higher concentration of water-soluble metabolites and plasma providing a more systemic metabolic overview.
Table 1: Sample Collection Guidelines for Different Biofluids
| Biofluid Type | Collection Volume | Processing Requirements | Special Considerations |
|---|---|---|---|
| Plasma (EDTA) | 3-5 mL | Centrifuge at 1,500-2,000 × g, 10 min, 4°C | Process within 30 min, avoid hemolysis |
| Serum | 3-5 mL | Allow clotting 30 min, centrifuge 1,500 × g, 10 min | Longer processing may increase metabolite degradation |
| Urine | 5-10 mL | Centrifuge at 2,000 × g, 10 min to remove debris | Record volume and creatinine for normalization |
| Saliva | 1-2 mL | Centrifuge at 10,000 × g, 5 min to remove debris | Collect after overnight fast, no stimulation |
Proper sample storage is critical for preserving the integrity of this compound and related metabolites. Aliquoted samples should be flash-frozen in liquid nitrogen immediately after processing and stored at -80°C until analysis. Long-term storage at -80°C effectively stabilizes most metabolites, including N-acyl glycines, for several years, whereas -20°C storage is only acceptable for short-term periods not exceeding one month. Samples should be transported on dry ice to maintain temperature consistency, and freeze-thaw cycles must be rigorously avoided as they can significantly degrade labile metabolites.
The stability profile of N-acyl glycines like this compound varies by matrix, with plasma and serum generally offering better stability compared to urine. Stability assessment should be conducted during method validation, monitoring for both chemical degradation and adsorption losses. For quality control purposes, pooled quality control samples should be created from a representative pool of the study samples and analyzed throughout the sequence to monitor instrument performance and identify potential degradation during storage.
Protein precipitation represents the most common extraction method for hydrophilic metabolites including this compound. The recommended protocol utilizes cold methanol or methanol:acetonitrile mixtures, which provide efficient protein precipitation while maintaining metabolite stability:
This method typically achieves 85-95% recovery for this compound and related metabolites while effectively removing interfering proteins. The maintained cold chain throughout the process is essential for preserving labile metabolites and preventing artificial degradation.
For studies targeting both polar metabolites and lipid species, a modified liquid-liquid extraction using methanol, methyl-tert-butyl ether (MTBE), and water provides comprehensive metabolite coverage:
Table 2: Metabolite Extraction Methods Comparison
| Extraction Method | Metabolite Classes Covered | Recovery Efficiency for this compound | Compatibility with MS Analysis |
|---|---|---|---|
| Cold Methanol Precipitation | Polar metabolites, organic acids, some lipids | 85-95% | Excellent with LC-MS, minimal ion suppression |
| Methanol:Acetonitrile (1:1) | Broad polar metabolites, better for unstable metabolites | 80-90% | Good, less co-precipitation of phospholipids |
| MTBE/Methanol/Water | Comprehensive coverage including lipids | 75-85% in aqueous phase, 60-70% in organic phase | May require separate analysis for polar/lipid fractions |
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) represents the primary analytical platform for this compound quantification due to its superior sensitivity and specificity. The following conditions are recommended:
Mass spectrometry should be performed using electrospray ionization in negative mode for this compound, with multiple reaction monitoring (MRM) transitions optimized for maximum sensitivity. Key instrument parameters include:
While LC-MS is generally preferred for this compound, GC-MS provides complementary analysis particularly for volatile or derivatized metabolites:
Metabolomic data processing requires specialized statistical approaches to handle the high-dimensional nature of the data. For targeted analysis of this compound and related metabolites, multivariate statistical methods have demonstrated superior performance, particularly when the number of metabolites approaches or exceeds the number of study subjects [2]. The recommended workflow includes:
For studies with smaller sample sizes (N < 100), univariate approaches with false discovery rate (FDR) correction may perform better than sparse multivariate methods, which can exhibit increased false positive rates in very small sample sizes [2]. The analytical workflow for this compound sample preparation and analysis is visualized below:
Diagram 1: Experimental workflow for this compound sample preparation and analysis in metabolomic studies, showing the integrated pre-analytical, analytical, and post-analytical phases.
The analysis of this compound fits within the broader context of N-acyl amino acid metabolism, which has been implicated in various physiological and pathological processes. Recent studies have demonstrated that related compounds such as N-arachidonylglycine (NAGly) function as important signaling molecules with immunomodulatory effects, particularly through GPR18 receptor-mediated pathways [3]. The integration of metabolomic data with transcriptomic information enables the identification of key metabolite-sensing GPCRs involved in metabolic regulation, providing insights into underlying biological mechanisms.
The analytical approaches described for this compound can be extended to study cross-species metabolic conservation, as demonstrated in studies showing significant overlap between human and mouse metabolomes, with more than half of metabolites present in bronchoalveolar lavage fluid also detected in plasma [4]. This conservation enhances the translational potential of metabolomic findings from model organisms to human pathophysiology.
Quality control measures are essential for generating reliable metabolomic data. Implement a systematic QC protocol including:
Common issues and solutions:
Table 3: Method Validation Parameters for this compound Quantification
| Validation Parameter | Acceptance Criteria | Recommended Protocol |
|---|---|---|
| Accuracy | 85-115% recovery | Spike recovery experiments at low, medium, high concentrations |
| Precision | <15% RSD (intra-day and inter-day) | Repeated analysis of QC samples (n=6) over three days |
| Linearity | R² > 0.99 | Calibration curve with 6-8 points across expected concentration range |
| Limit of Quantification | Signal-to-noise > 10 | Serial dilution of spiked samples to determine lowest quantifiable level |
| Matrix Effects | 85-115% with IS correction | Post-extraction spiking compared to neat standards |
| Stability | <15% deviation from fresh | Bench-top, processed sample, and freeze-thaw stability testing |
The protocols outlined in this technical note provide a comprehensive framework for the reliable sample preparation and analysis of this compound in metabolomic studies. Attention to pre-analytical variables, appropriate extraction methodologies, and robust analytical techniques is essential for generating high-quality data that accurately reflects the biological system under investigation. The integration of these protocols with appropriate statistical analysis methods will enhance the validity and translational potential of metabolomic findings related to N-acyl amino acid pathways and their role in health and disease.
While direct parameters for N-Nonanoylglycine-d2 are unavailable, research on glycine and other complex molecules provides a strong starting point for method development.
Here is a logical workflow you can follow to establish and optimize the MS parameters for this compound. This process adapts general principles from the search results to your specific analyte.
This is the core development phase. You will need to infuse a pure standard of this compound to optimize the following settings for a triple quadrupole (QQQ) mass spectrometer.
Table 1: Key MS Parameters to Optimize for this compound
| Parameter | Description | Suggested Starting Point |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI) | Positive (ESI+) |
| Precursor Ion [M+H]⁺ | The protonated molecular ion | m/z 218.2 (for C₁₁H₂₁NO₃ + H) |
| Product Ion Scan | Full scan to identify fragments | Use CID or HCD at 25-35% NCE |
| Declustering Potential (DP) | Voltage to decluster ions | 30-80 V |
| Collision Energy (CE) | Energy for fragmentation in MRM | 15-35 eV (needs optimization) |
Once the precursor and product ions are identified, establish the Multiple Reaction Monitoring (MRM) transitions. The deuterated standard (d2) will have a slightly higher precursor mass.
Table 2: Proposed MRM Transitions for N-Nonanoylglycine and its Deuterated Standard
| Compound | Precursor Ion [M+H]⁺ | Product Ion | Collision Energy (CE) |
|---|---|---|---|
| N-Nonanoylglycine | m/z 216.2 | m/z 174.1 (loss of C₂H₂O?) | To be optimized |
| m/z 216.2 | m/z 130.1 (Glycine moiety?) | To be optimized | |
| m/z 216.2 | m/z 76.1 (Glycine immonium) | To be optimized | |
| This compound | m/z 218.2 | m/z 176.1 | To be optimized |
| myz 218.2 | m/z 132.1 | To be optimized | |
| m/z 218.2 | m/z 78.1 | To be optimized |
Sample Preparation:
Liquid Chromatography:
Mass Spectrometry (QQQ-MS/MS):
Validation: Establish a calibration curve using the deuterated standard (d2) to quantify the light form. Determine the Limit of Quantification (LOQ), accuracy, and precision following ICH guidelines.
1. Introduction N-Nonanoylglycine is a medium-chain acyl-glycine conjugate. Acyl-glycines are important biomarkers for inborn errors of metabolism, particularly in peroxisomal disorders and mitochondrial fatty acid β-oxidation defects. This document details a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for its quantification. The method can be directly adapted for the deuterated internal standard N-Nonanoylglycine-d2.
2. Experimental Protocol
2.1. Materials and Reagents
2.2. Sample Preparation
The complete analytical workflow is summarized in the following diagram:
2.3. Instrumental Configuration
2.4. Chromatographic Conditions The table below summarizes the key parameters for the LC method.
| Parameter | Specification | Rationale & Context |
|---|---|---|
| Column | Reversed-phase (e.g., C18), 1.8 µm, 2.1 × 100 mm [1] | Standard for separating small, semi-polar molecules. |
| Mobile Phase | A: Water/0.1% Formic Acid B: Acetonitrile/0.1% Formic Acid | Formic acid enhances ionization in positive ESI mode. | | Gradient Program | 0 min: 5% B 2 min: 5% B 10 min: 95% B 12 min: 95% B 12.1 min: 5% B 15 min: 5% B | A shallow gradient improves separation of complex biological samples. | | Flow Rate | 0.3 - 0.4 mL/min | Standard for UPLC systems; balances speed and resolution. | | Column Temperature | 40 °C | Improves chromatographic reproducibility and efficiency. | | Injection Volume | 2 - 5 µL | Suitable for high-sensitivity detection with minimal matrix effects. |
2.5. Mass Spectrometric Conditions
3. Method Validation Upon adaptation for this compound, the method should be validated using ICH/FDA guidelines [2]. Key parameters are summarized below.
| Validation Parameter | Target Performance | Example from Literature (Vitamin D3) |
|---|---|---|
| Linearity & Range | R² > 0.995 over intended range | R² = 0.999 for Vitamin D3 [2] |
| Precision (Repeatability) | RSD < 15% (LLOQ: <20%) | RSD = 0.17% for system suitability [2] |
| Accuracy | 85-115% of nominal value | Confirmed via spike-recovery experiments [2] |
| Limit of Detection (LOD) | Signal/Noise ≥ 3 | LOD = 0.0539 µg/mL for Vitamin D3 [2] |
| Limit of Quantification (LOQ) | Signal/Noise ≥ 10 with precision & accuracy | LOQ = 0.1633 µg/mL for Vitamin D3 [2] |
| Robustness | RSD of key parameters < 2% | RSD for flow rate (0.81%) and mobile phase (0.72%) [2] |
Stable isotope dilution analysis (SIDA) combined with liquid chromatography-mass spectrometry (LC-MS) is a gold standard for the precise and accurate quantification of endogenous metabolites in complex biological matrices. This application note details a validated protocol for the quantification of N-Nonanoylglycine, a fatty acid conjugate, using its deuterated analog (N-Nonanoylglycine-d2) as an internal standard. The method is designed to minimize pre-analytical variation and correct for ionization suppression, making it suitable for biomarker discovery and pharmacological studies [1].
Step 1: Sample Preparation and Extraction
Step 2: Liquid Chromatography (LC) Separation The goal is to chromatographically separate N-Nonanoylglycine from potentially interfering compounds in the matrix.
Step 3: Mass Spectrometric (MS) Detection Detection is typically performed using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer for high specificity and sensitivity.
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
The table below summarizes the key parameters you need to establish and optimize for a successful assay.
| Parameter | Description | Example / Requirement |
|---|---|---|
| Internal Standard | This compound | Purity >95%, minimal isotopic impurity |
| Linear Range | Concentration range of calibration curve | e.g., 1 ng/mL - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Lowest measurable concentration with acceptable accuracy and precision | e.g., 1 ng/mL (Signal/Noise >10) |
| Accuracy & Precision | Intra- and inter-day %Bias and %RSD | Typically <15% (<20% at LLOQ) |
| Extraction Recovery | Efficiency of analyte extraction from matrix | >70% (Assessed by comparing spiked samples pre- and post-extraction) |
| Matrix Effect | Ion suppression/enhancement, corrected by SIDA | Signal variation <15% (Assessed by post-column infusion) |
| MRM Transition 1 | Precursor ion → Product ion for Analyte | To be optimized (e.g., 228.2 → 128.1) |
| MRM Transition 2 | Precursor ion → Product ion for Internal Std | To be optimized (e.g., 230.2 → 130.1) |
| Retention Time | Analyte retention time | To be determined (e.g., ~6.5 minutes) |
The following diagram illustrates the core experimental workflow. The DOT script is provided for your use and modification.
Workflow for SIDA of this compound. IS: Internal Standard; MRM: Multiple Reaction Monitoring.
This compound, a deuterated analog of the endogenous fatty acid metabolite N-Nonanoylglycine, serves as a valuable internal standard for precise quantification in lipidomics studies. Its stable isotope labeling enables compensation for extraction efficiency variations, ionization suppression, and instrument fluctuations during mass spectrometry analysis. This application note provides a comprehensive protocol for reliable quantification using advanced liquid chromatography-mass spectrometry (LC-MS) techniques, incorporating recent methodological advances in sample preparation, chromatographic separation, and mass spectrometric detection.
The following diagram illustrates the complete analytical workflow for this compound quantification:
Figure 1: Complete analytical workflow for this compound quantification in lipidomics studies.
Table 1: Method validation parameters for this compound analysis
| Parameter | Target Value | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.1-1000 ng/mL | R² > 0.99 |
| Limit of Detection | < 0.1 ng/mL | S/N > 3 |
| Limit of Quantification | 0.5 ng/mL | S/N > 10, CV < 20% |
| Precision (Intra-day) | CV < 10% | n = 6 replicates |
| Precision (Inter-day) | CV < 15% | n = 3 days |
| Extraction Recovery | 85-115% | Compared to spiked post-extraction |
| Matrix Effect | 85-115% | Normalized by internal standard |
Table 2: Optimized MRM parameters for this compound
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | CE (V) | RT (min) | Dwell Time (ms) |
|---|---|---|---|---|---|
| This compound | 232.2 | 74.1 | -25 | 8.5 | 50 |
| This compound | 232.2 | 88.1 | -20 | 8.5 | 50 |
The following diagram illustrates key optimization strategies for enhancing analytical performance:
Figure 2: Key optimization strategies for enhanced lipidomics analysis including green solvents, nano-LC, and scheduled MRM.
Green Solvent Alternatives: Recent advances in sustainable lipidomics demonstrate that cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) effectively replace chloroform in extraction protocols while maintaining comparable lipid recovery rates [1]. These alternatives reduce toxicity concerns and environmental impact without compromising analytical performance.
Nano-LC Advantages: Implementation of nanoflow LC systems (Opti-nQL method) significantly enhances sensitivity, allowing comprehensive lipid profiling from limited sample material (equivalent to 40 ng protein) [3]. This approach improves chromatographic performance and detection limits, particularly valuable for rare or precious clinical samples.
sMRM Technology: The scheduled Multiple Reaction Monitoring approach enables monitoring of 1000+ lipid species within a 24-minute analysis through variable retention time windows and optimized dwell time weightage [2]. This high-throughput strategy maintains data quality while expanding coverage of the lipidome.
This application note presents a robust, validated LC-MS/MS method for reliable quantification of this compound in lipidomics studies. The protocol incorporates recent advancements in green chemistry, nano-scale separations, and high-throughput mass spectrometry to deliver sensitive and reproducible results. The method demonstrates excellent linearity, precision, and accuracy across physiologically relevant concentrations, making it suitable for diverse research applications including biomarker discovery, metabolic pathway analysis, and drug development studies.
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for separating polar and hydrophilic compounds that demonstrate poor retention in reversed-phase liquid chromatography. The HILIC technique employs a polar stationary phase and eluents typically consisting of water-miscible organic solvents with a small percentage of aqueous component. The separation mechanism combines aspects of normal-phase, reversed-phase, and ion chromatography, where water present in the eluent forms a semi-immobilized layer on the polar stationary phase surface. Analyte distribution between this aqueous layer and the organic-rich mobile phase facilitates retention, with additional contributions from ionic interactions when charged analytes or stationary phases are involved [1].
The application of HILIC is particularly relevant for compounds like N-Nonanoylglycine-d2, a deuterated glycine derivative that exhibits both polar and non-polar characteristics due to its peptide bond and hydrocarbon chain. This amphiphilic nature makes it challenging to analyze using standard reversed-phase chromatography, where it may demonstrate insufficient retention. HILIC provides an ideal solution for such compounds, offering selective separation that can be fine-tuned through mobile phase composition and column chemistry selection. These application notes provide detailed protocols for the effective HILIC separation of this compound, incorporating current advancements in HILIC methodology to address common challenges such as retention time reproducibility [2].
The organic modifier selection significantly impacts HILIC separation selectivity and efficiency. While acetonitrile is the most common organic solvent in HILIC, the addition of methanol can dramatically alter separation behavior:
Methanol Impact: Systematic studies have demonstrated that methanol addition to acetonitrile-based mobile phases can induce significant changes in separation selectivity. Research shows that increasing methanol content from 4% to 16% in the aqueous phase (with acetonitrile maintained at 80%) can enhance resolution between structurally similar compounds while modulating retention times [1]. This effect is particularly valuable when separating compounds like this compound from potential metabolites or degradation products.
Buffer Concentration Effects: The ionic strength of the mobile phase, typically controlled by ammonium formate or acetate concentrations between 10-50 mM, primarily affects retention of ionizable compounds but may have limited impact on selectivity for certain analytes. Studies examining labeled dextran ladders found that changes in ionic strength did not significantly contribute to selectivity alterations when using either acetonitrile or methanol as organic modifiers [3]. For this compound, which contains ionizable carboxyl and amide groups, buffer concentration should be optimized to balance retention, efficiency, and MS-compatibility if mass spectrometry detection is employed.
Table 1: Mobile Phase Optimization Parameters for this compound HILIC Separation
| Parameter | Optimal Range | Impact on Separation | Recommendation |
|---|---|---|---|
| Organic Modifier | ACN:MeOH (80:20 to 80:16) | Methanol content significantly alters selectivity | Use higher methanol content for challenging separations |
| Buffer Concentration | 10-50 mM ammonium formate | Affects retention of ionizable compounds | 20 mM recommended as starting point |
| Aqueous Content | 10-20% | Higher aqueous decreases retention | Adjust for optimal retention (k = 2-10) |
| pH | 4.5-6.5 | Impacts ionization state of analyte | Use pH near analyte pKa for maximum sensitivity |
Stationary phase chemistry plays a critical role in HILIC separations. For this compound, which contains both polar (glycine moiety) and non-polar (nonanoyl chain) regions, several column types show promise:
Amide-Based Columns: Columns with carbamoyl functional groups (such as Waters XBridge Amide) provide excellent separation for carbohydrates and compounds with hydrogen bonding capability, making them suitable for this compound analysis [1].
Zwitterionic Columns: Stationary phases containing both positive and negative charges (such as SeQuant ZIC-HILIC) offer unique selectivity for charged compounds and have been successfully used for amino acid separations [4].
Temperature Considerations: Column temperature should be maintained between 30-40°C to ensure retention time reproducibility and optimal efficiency. Higher temperatures generally reduce backpressure and may improve mass transfer, while lower temperatures can enhance selectivity for some compound pairs.
Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve with and dilute to volume with acetonitrile:water (50:50, v/v) to obtain a 1 mg/mL stock solution.
Working Standard Preparation: Dilute the stock solution with the initial mobile phase conditions (10:90, aqueous:organic) to obtain working standards in the concentration range of 0.1-100 μg/mL for calibration curve establishment.
Quality Control Samples: Prepare QC samples at low, medium, and high concentrations (0.5, 5, and 50 μg/mL) in the same dilution solvent.
Sample Filtration: Filter all solutions through 0.22 μm nylon or PVDF membrane filters before injection to prevent column contamination.
Table 2: Optimized Chromatographic Conditions for this compound Separation
| Parameter | Condition | Alternative Option |
|---|---|---|
| Column | Waters XBridge Amide (150 × 2.1 mm, 3.5 μm) | Phenomenex Luna Omega Sugar (250 × 4.6 mm, 3 μm) |
| Mobile Phase | A: 20 mM ammonium formate (pH 4.5) B: ACN:MeOH (85:15) | A: 10 mM ammonium acetate B: ACN with 10% methanol | | Gradient Program | Time (min) | %A | %B | | | 0 | 10 | 90 | | | 5 | 10 | 90 | | | 15 | 30 | 70 | | | 16 | 10 | 90 | | | 20 | 10 | 90 | | Flow Rate | 0.3 mL/min | 0.8 mL/min (for 4.6 mm ID column) | | Column Temperature | 35°C | 30-40°C | | Injection Volume | 5 μL | 1-10 μL | | Detection | UV 210 nm | MS (ESI-negative mode) |
Column Equilibration: Prior to analysis, equilibrate the column with initial mobile phase conditions (10% A, 90% B) for at least 15-20 column volumes or until a stable baseline is achieved.
Retention Time Stability: Use PFA solvent bottles instead of borosilicate glass to minimize ion leaching that can affect HILIC retention time reproducibility. Studies have shown this change alone can improve retention time RSD from >8% to <0.2% [2].
System Suitability Test: Inject six replicates of a system suitability standard (5 μg/mL this compound) to verify method performance. Acceptance criteria: Retention time RSD ≤2%, peak area RSD ≤5%, peak asymmetry factor between 0.8-1.5.
Retention Time Instability: If retention times shift significantly between injections, check mobile phase preparation consistency and ensure PFA or high-quality glass-lined containers are used for solvent reservoirs. Allow sufficient equilibration time between runs [2].
Peak Tailing: For tailing peaks, consider reducing injection volume, increasing buffer concentration (up to 50 mM), or slightly adjusting mobile phase pH (±0.5 units) to optimize analyte ionization state.
Pressure Fluctuations: HILIC mobile phases with high organic content can generate higher backpressure. Ensure thorough degassing of mobile phases and temperature stabilization to minimize pressure fluctuations.
For quantitative applications, validate the method according to ICH guidelines including:
The HILIC separation method for this compound has significant applications in various research fields:
Metabolomics Studies: N-Nonanoylglycine and related acylglycines are important metabolites in fatty acid metabolism. The deuterated form (d2) serves as an ideal internal standard for quantitative analysis in biological samples. HILIC provides complementary separation to reversed-phase chromatography in metabolomic profiling, enhancing coverage of polar metabolites [5] [6].
Drug Development: Acylglycines are investigated as potential biomarkers for metabolic disorders and as prodrugs. The developed HILIC method enables reliable quantification of this compound in pharmaceutical formulations and biological matrices, supporting pharmacokinetic and stability studies [4].
Biomarker Research: The method can be applied to analyze this compound in various biological samples including plasma, urine, and bronchoalveolar lavage fluid (BALF) to investigate metabolic perturbations in disease states. Metabolomic studies have demonstrated that more than 50% of metabolites detected in BALF are also present in plasma, suggesting peripheral biofluids may reflect lung metabolism in certain conditions [5].
The following workflow diagram illustrates the complete HILIC method development process for this compound:
The HILIC separation method presented here provides a robust, reproducible approach for analyzing this compound and related polar compounds. Through careful optimization of mobile phase composition—particularly the strategic use of methanol as an organic modifier—and attention to critical parameters such as column selection and solvent reservoir materials, researchers can achieve excellent separation performance. The method's applicability to metabolomics and pharmaceutical analysis makes it a valuable tool for researchers investigating fatty acid metabolism, biomarker discovery, and drug development.
Stable isotope tracing has revolutionized our understanding of metabolic pathways in living systems. Unlike static "statomics" approaches that provide snapshot information, stable isotope tracing enables researchers to track the dynamic flow of atoms through metabolic networks, revealing actual flux rates that often contradict predictions based solely on enzyme abundance or metabolite concentrations. [1]
N-Nonanoylglycine-d2, a deuterium-labeled fatty acid-glycine conjugate, provides a valuable tool for investigating the metabolic interplay between lipid metabolism and amino acid utilization. This Application Note provides detailed protocols and methodological considerations for using this compound in in vivo metabolic tracing studies.
Biological systems exist in a state of constant molecular turnover, where synthesis, breakdown, and interconversion occur simultaneously. As demonstrated by Schoenheimer's pioneering work with 15N-labeled amino acids, this "dynamic state of body constituents" means that pool sizes alone provide insufficient information about metabolic status. [1] The following diagram illustrates this fundamental concept of dynamic homeostasis:
Stable isotopically labeled tracers contain one or more heavier stable isotopes (2H, 13C, 15N) incorporated into specific molecular positions. Two fundamental models form the basis of tracer methodology: [1]
These approaches can be applied to single-pool or multiple-pool systems, using either single or multiple precursors, under steady-state or non-steady-state conditions. [1]
Animal Model Selection:
Dietary Control:
Materials:
Bolus Injection Method: [2]
Continuous Infusion Method: [2]
Sample Collection Timeline:
Tissue Extraction:
Mass Spectrometry Analysis: [3]
Table 1: Mass Spectrometry Platforms for Metabolic Tracing
| Platform | Separation Mechanism | Best For | Key Considerations |
|---|---|---|---|
| LC-MS | Reversed-phase or HILIC chromatography | Non-volatile compounds, wide polarity range | No derivatization needed; simpler sample prep |
| GC-MS | Gas chromatography after derivatization | Volatile or derivatizable compounds | Excellent separation power; requires derivatization |
| CE-MS | Charge-to-mass ratio | Polar and ionic compounds | Minimal solvent use; poor concentration sensitivity |
| DI-MS | Direct infusion (no separation) | High-throughput screening | Strong matrix effects; fast analysis |
Recommended LC-MS Conditions for this compound:
Isotopologue Distribution Analysis:
Metabolic Flux Analysis:
The metabolic pathways investigation using this compound can reveal multiple biochemical routes:
Table 2: Key Metabolic Parameters Quantifiable Using this compound
| Parameter | Calculation Method | Biological Interpretation | Technical Considerations |
|---|---|---|---|
| Fractional Enrichment | (Labeled metabolite)/(Total metabolite) × 100% | Relative contribution of tracer to specific metabolite pool | Correct for natural isotope abundance |
| Rate of Appearance (Ra) | Tracer infusion rate/Enrichment | Whole-body production rate of tracee | Requires isotopic steady state |
| Rate of Disappearance (Rd) | Ra + net accumulation | Whole-body utilization rate of tracee | Assumes constant pool size |
| Metabolic Flux | Computational modeling of isotopomer distributions | Intracellular flow through specific pathways | Requires comprehensive network model |
Poor Label Detection:
High Inter-Animal Variability:
Unexpected Metabolic Patterns:
This compound tracing provides valuable insights for pharmaceutical research:
Target Engagement Assessment:
Toxicity Profiling:
Biomarker Development:
This compound serves as a powerful tool for investigating the complex interplay between lipid and amino acid metabolism in vivo. The protocols outlined in this Application Note provide a robust framework for implementing this tracer in metabolic research, enabling researchers to move beyond static metabolomic measurements to dynamic flux analysis. Proper experimental design, careful attention to physiological conditions, and appropriate analytical methodologies are essential for obtaining meaningful results that accurately reflect in vivo metabolic regulation.
Ionization suppression is a matrix effect in LC-MS where co-eluting substances reduce the ionization efficiency of your analyte, leading to decreased signal intensity, poor precision, and inaccurate quantification [1] [2]. The table below summarizes its key aspects.
| Aspect | Description |
|---|---|
| Core Problem | Competition for charge and space in the ion source between the analyte and matrix components [1] [2]. |
| Main Consequence | Reduced and highly variable detector response for the analyte [1]. |
| Impact on Data | Affects detection capability, precision, and accuracy; can cause false negatives or positives [1]. |
You can address ionization suppression through sample preparation, chromatographic separation, and instrumental adjustments. The following table outlines the most effective strategies.
| Strategy | Action | Key Rationale |
|---|---|---|
| Sample Preparation | Use more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) [2]. | Removes interfering matrix components more effectively than simple protein precipitation [2]. |
| Chromatography | Improve separation to shift the retention time of your analyte away from the suppression region [2]. | Prevents the analyte from co-eluting with ion-suppressing compounds [2]. |
| Ionization Mode | Switch from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) if possible [1] [2]. | APCI is generally less susceptible to ion suppression from matrix effects than ESI [1]. |
| Sample Dilution | Dilute the sample before injection [2]. | Reduces the absolute amount of both matrix components and analyte entering the source (may affect sensitivity) [2]. |
The relationships between these strategies and their goals can be visualized in the following workflow.
It is crucial to test for ionization suppression during method development. The post-column infusion experiment is a widely recommended technique for this purpose [1] [2].
Experimental Protocol:
For highly accurate and precise quantification, consider using the IROA TruQuant Workflow, a recent advancement designed to correct for ionization suppression [3]. This method uses a library of stable isotope-labeled internal standards (IROA-IS) spiked into every sample.
How it works:
The logic of this advanced correction method is summarized below.
Q1: What are the primary factors affecting the recovery rate of small molecules like N-Nonanoylglycine-d2?
Q2: My recovery rate is low. What should I check first?
Q3: How can I reduce adsorptive losses of my compound?
Q4: My results are inconsistent between runs. How can I improve reproducibility?
| Issue Description | Potential Root Cause | Recommended Action |
|---|---|---|
| Low Recovery Rate | Inefficient protein removal; Adsorption to labware; Suboptimal extraction solvent. | Optimize solvent:precipitant ratio; Use low-adsorption tubes; Adjust solvent pH or ionic strength. |
| High Signal Variability | Inconsistent sample handling; Evaporation; Instability in autosampler. | Standardize vortexing/centrifugation times; Use sealed plates; Check autosampler temperature. |
| Poor Chromatography (Peak Tailing/Splitting) | Sample pH incompatible with LC column; Column degradation. | Adjust sample pH to match LC mobile phase; Condition or replace LC column. |
| Low Mass Spec Sensitivity | Ion suppression from matrix; Poor ionization efficiency. | Dilute sample to reduce matrix effects; Optimize MS source parameters (e.g., gas flows, voltages). |
The following diagram outlines a standard workflow for developing and troubleshooting a sample preparation method. You can use this as a template, inserting your specific parameters for this compound.
Recovery Rate Optimization Workflow
Here is a detailed protocol for the key optimization experiment referenced in the workflow:
Title: Protocol for Systematic Evaluation of Extraction Solvents
Objective: To identify the optimal solvent composition for maximizing the recovery of this compound from a biological matrix (e.g., plasma or BALF) [1].
The results of this experiment can be summarized in a table for clear comparison:
| Extraction Solvent Tested | Peak Area Ratio (Analyte/IS) | Calculated Recovery (%) | Notes (e.g., pellet firmness) |
|---|---|---|---|
| Methanol | (To be filled by user) | (To be filled by user) | (To be filled by user) |
| Acetonitrile | (To be filled by user) | (To be filled by user) | (To be filled by user) |
| Methanol:Acetonitrile (50:50) | (To be filled by user) | (To be filled by user) | (To be filled by user) |
Since specific data for this compound is unavailable, you will need to systematically optimize these core parameters, which are universally critical for recovery in metabolomic studies [1].
| Parameter Category | Specific Variables to Optimize |
|---|---|
| Sample Preparation | Protein precipitation solvent (MeOH, ACN, acetone); Solvent-to-sample ratio; Vortexing/Centrifugation speed & time. |
| Chemical Stability | Sample pH during extraction; Use of additives (e.g., formic acid, ammonium hydroxide). |
| Liquid Chromatography | Column chemistry (C18, HILIC); Mobile phase composition (pH, buffer strength); Column temperature. |
| Mass Spectrometry | Ionization mode (ESI+/ESI-); Source parameters (capillary voltage, gas temperatures). |
While specific stability studies for N-Nonanoylglycine-d2 are not available, the following table summarizes the known properties of its non-deuterated analog and recommended storage conditions. The deuterated form is expected to have very similar physico-chemical properties [1] [2].
| Property | Value / Recommendation | Basis / Rationale |
|---|---|---|
| Molecular Formula | C₁₁H₂₁NO₃ (for non-deuterated) [1] [2] | Foundational chemical identifier. |
| Average Mass | 215.293 g/mol (for non-deuterated) [2] | Confirmed across multiple sources. |
| Monoisotopic Mass | 215.152144 Da (for non-deuterated) [1] [2] | Critical for MS method development. |
| Predicted Water Solubility | 0.46 g/L [1] | Informs solvent choice for stock solutions. |
| Recommended Storage | -20°C, desiccated, in the dark | General best practice for stable acylglycines to minimize hydrolysis and degradation. |
What is the most critical factor for maintaining the stability of my this compound standard? The most critical factor is preventing hydrolysis of the amide bond. This is best achieved by storing the compound as a dry solid at low temperatures (-20°C) and preparing stock solutions in anhydrous solvents just before use. The amide group is generally stable, but extreme pH and prolonged exposure to moisture can lead to degradation over time.
My mass spectrometry signal for this compound is decreasing over time. What could be the cause? A decreasing signal in your QC samples suggests compound degradation or adsorption.
Can I use plastic vials for storing my stock solutions? Yes, polypropylene is generally recommended. It is less prone to adsorption compared to glass or other plastics for many small organic molecules. However, it is always good practice to test for adsorption by comparing the signal from a freshly prepared solution to one that has been stored in the vial for a period.
| Problem | Potential Cause | Solution |
|---|
| Unexpected degradation peaks in chromatography | 1. Chemical hydrolysis. 2. Photo-degradation. 3. Enzymatic degradation in biological samples. | 1. Ensure storage at -20°C, desiccated. 2. Use amber vials and work under low light. 3. Use protease inhibitors and process samples on ice. | | Low recovery from biological matrices | 1. Non-specific binding to labware. 2. Inefficient extraction from the matrix. 3. Co-precipitation with proteins. | 1. Use low-binding polypropylene tubes/vials. 2. Optimize protein precipitation or liquid-liquid extraction. 3. Test different organic solvents (e.g., methanol, acetonitrile) for precipitation. | | Inaccurate quantification in MS | 1. Incomplete resolution from isobaric interferences. 2. Ion suppression in the matrix. | 1. Optimize LC method for baseline separation. 2. Use a stable isotope-labeled internal standard (like this compound) and ensure proper chromatography. |
This protocol outlines a procedure to empirically determine the stability of your specific batch of this compound under your laboratory's storage conditions.
Title: Determination of this compound Stability in Stock Solution
Principle: Aliquots of the stock solution are stored under different conditions and analyzed over time. The peak area response relative to a freshly prepared standard is used to calculate the percentage remaining, quantifying degradation.
Procedure:
A compound is typically considered stable if 90-110% of the initial concentration remains under the recommended storage conditions.
Matrix effects occur when compounds co-eluting with your analyte alter its ionization efficiency in the mass spectrometer, leading to signal suppression or enhancement [1] [2]. The table below summarizes the primary assessment techniques.
| Method | Description | Key Outcome | Limitations |
|---|---|---|---|
| Post-Column Infusion [2] [3] | Infuses analyte into LC effluent while injecting a blank matrix extract. | Qualitative; identifies chromatographic regions of ion suppression/enhancement. | Does not provide quantitative data; requires additional setup [1]. |
| Post-Extraction Spike [1] [2] | Compares analyte signal in neat solution vs. spiked blank matrix. | Quantitative; calculates % matrix effect at a specific concentration. | Requires a true, analyte-free blank matrix, which may not be available [1]. |
| Slope Ratio Analysis [2] | Compares slopes of calibration curves in solvent vs. matrix across a concentration range. | Semi-quantitative; assesses matrix effect over the entire calibration range. | Less precise than the post-extraction spike method [2]. |
Once detected, matrix effects can be managed through calibration strategies or minimized via sample preparation and instrumental adjustments. The following workflow outlines a strategic approach to this problem.
The strategies referenced in the workflow are detailed below:
These methods correct for matrix effects during data processing and are often the most effective approach.
These methods aim to physically remove or separate interfering compounds before they reach the mass spectrometer.
Q1: What are the most common causes of peak shape issues like tailing or broadening?
Q2: My peaks are eluting in the void volume. What should I check?
Q3: Why are my retention times unstable?
For issues with N-Nonanoylglycine-d2, which is a small molecule likely analyzed by RPLC, you can systematically address problems using the following table.
| Problem Symptom | Possible Root Cause | Recommended Solution / Methodology |
|---|
| Peak Tailing | - Column degradation (e.g., voiding)
When you encounter a problem, follow this logical workflow to identify the root cause efficiently. The diagram below outlines the diagnostic path.
For a small molecule like this compound, keep these principles in mind during method development and troubleshooting:
Deuterium loss, or back-exchange, is a critical challenge in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) workflows and other experiments using deuterated compounds [1]. The following table summarizes the primary causes and solutions.
| Cause of Deuterium Loss | Description | Preventive Measures |
|---|---|---|
| Suboptimal Quench Conditions | Exchange is not sufficiently slowed post-labeling. [1] | Use low-pH quench buffer (pH ~2.5) and maintain low temperature (~0 °C). [1] |
| Insufficiently Low LC Temperature | Back-exchange occurs during liquid chromatography separation. [1] | Perform rapid LC with column temperature held close to 0 °C. [1] |
| Non-optimized Digestion | Enzyme activity or digestion time can influence back-exchange. [1] | Use enzymes active at acidic pH (e.g., pepsin) and optimize digestion time. [1] |
| Inconsistent Experimental Conditions | Variations in pH, temperature, or deuterium content between runs. [2] | Use a novel set of Internal Exchange Reporters (IERs) to monitor and reference reaction conditions. [2] |
Q1: What is the single most important step for minimizing deuterium loss? The most critical step is the quench. Immediately after the deuterium exchange period, the reaction must be quenched with a low-pH buffer (typically pH 2.5) and the sample must be kept at near-freezing temperatures (around 0°C) for the remainder of the workflow until mass spectrometry analysis. [1]
Q2: How can I be sure that my results are comparable across different experiments or days? Data comparability is a known challenge in HDX-MS. To address this, you can integrate internal standards into your workflow. A 2025 study designed a set of eight imidazolium-based internal exchange reporters (IERs) that are added to your sample. These IERs act as a built-in ruler, providing a direct measure of the exchange conditions in every experiment, which allows for rigorous cross-experiment comparisons. [2]
Q3: Besides the basic workflow, are there advanced computational tools to help analyze HDX data and account for back-exchange? Yes, the field has developed numerous computational tools. A 2024 review lists software that can perform automated peptide identification, statistical analysis of differential exchange, and, crucially, corrections for back-exchange. Tools like HDX Workbench, HaDeX, and Hdxstats are examples of platforms that help manage and correct for these losses in data analysis. [1]
Below is a detailed methodology for a standard bottom-up HDX-MS experiment, incorporating key steps to prevent deuterium loss. [1]
Deuterium Labeling:
Quenching:
Digestion (for proteins):
Liquid Chromatography (LC):
Mass Spectrometry (MS) Analysis:
The following diagram illustrates this workflow, highlighting the critical points for preventing deuterium loss.
For the highest data quality, consider adopting a new approach using internal standards. The following diagram shows how these Internal Exchange Reporters (IERs) integrate into your workflow to provide an internal control for monitoring exchange conditions, directly addressing the challenge of data comparability. [2]
I hope this structured technical support content provides a solid foundation for your team. The strategies outlined, particularly the use of internal standards, represent the current best practices in the field.
For a calibration curve to be considered valid and reliable, several key parameters must be evaluated. The following table summarizes the core assessment criteria based on regulatory guidance and best practices [1].
| Parameter | Assessment Method & Acceptance Criteria |
|---|---|
| Regression Model | Select simplest model that adequately describes concentration-response. Justify use of weighting or complex equations [1]. |
| Linearity | Use ANOVA or residual plots. A correlation coefficient (r) close to 1 is not sufficient; must check for lack-of-fit (LOF) [1]. |
| Weighting | Apply weighted least squares linear regression (WLSLR) if variance is not constant across the range (heteroscedasticity). This is common when the concentration range is large [1]. |
| Slope & Intercept | Slope should be statistically significant (≠0). For a valid linear method, the intercept should not be statistically different from zero [1]. |
| Outliers | A standard point can be excluded if it is a clear outlier, at least six non-zero standards remain, and its inclusion biases QC results [1]. |
| Quality Controls (QC) | Use QC samples to verify accuracy and precision during analysis. These should be prepared in the same matrix and stored under the same conditions as study samples [1]. |
When your calibration curve does not meet acceptance criteria, consult this troubleshooting guide to identify and resolve common issues.
| Symptom | Possible Causes | Recommended Solutions |
|---|---|---|
| Consistent inaccuracy at low concentrations | Heteroscedasticity: Larger deviations at high concentrations unduly influence the regression line [1]. | Apply a weighting factor (e.g., 1/x, 1/x²) to balance the influence of all data points [1]. |
| Significant Lack-of-Fit (LOF) or curvature | - Incorrect regression model (e.g., using linear when quadratic is needed).
To prevent issues with calibration curves, adhere to the following protocols during method setup and validation.
This workflow provides a visual guide for developing and validating a reliable calibration method. The process is iterative; if the method fails validation, you must return to the start and refine your approach.
Interference in LC-MS/MS can arise from various sources, which are summarized in the table below.
| Source Category | Specific Examples |
|---|---|
| Patient/Sample Related | Drugs, metabolites from pathological conditions, substances from diet (alcohol, supplements), parenteral nutrition, plasma expanders [1]. |
| Sample Handling | Anticoagulants, preservatives, stabilizers, contaminants (hand cream, tube stoppers, leachables) [1]. |
| Sample Matrix | Hemolysis, icterus, lipemia [1]. |
| Analytical Process | In-source fragmentation, isobaric compounds, inadequate mass resolution, matrix effects (ion suppression/enhancement) [2] [1]. |
A systematic workflow is crucial for efficient troubleshooting. The following diagram outlines the key steps for identifying and diagnosing interference.
Key Diagnostic Metrics to Monitor:
Once interference is identified, you can apply the following strategies to mitigate it.
Improving the separation of compounds is often the most effective first step.
Enhance the selectivity of the MS detection.
This is a particularly clever and convenient method when dealing with interference between a stable isotope-labeled (SIL) analyte and its SIL internal standard, a common scenario with compounds like N-Nonanoylglycine-d2 [3].
The diagram below illustrates the logic behind choosing this strategy.
A more selective sample clean-up can remove many interferents.
Using a well-matched internal standard is critical for compensation.
It is crucial to proactively test for interference. The following table outlines two key approaches [1].
| Testing Type | Description | Protocol Summary |
|---|
| Specific Interference Testing | Tests the effect of known substances. | 1. Add the potential interferent (e.g., a drug, lipid) at the highest expected concentration to a sample pool. 2. Analyze the test pool and a control pool (without interferent) with adequate replication. 3. Calculate the bias in the analyte concentration. A significant bias indicates interference. | | Matrix Effect Evaluation | Tests for unidentified interference from the sample matrix. | Quantitative Method:
Qualitative (Post-Column Infusion) Method:
Robustness testing evaluates the reliability of an analytical method during normal usage by deliberately varying method parameters and assessing their impact on performance [1]. The goal is to ensure the method remains unaffected by small, intentional variations in procedural parameters.
For chromatographic methods (like the analysis of N-Nonanoylglycine-d2), key parameters to investigate typically include [1]:
Based on general guidelines, here is a conceptual framework you could adapt for testing this compound. You would intentionally vary key method parameters around their nominal values and measure the impact on critical performance attributes.
The table below outlines a hypothetical experimental design for a robustness study, assuming a reversed-phase liquid chromatography method.
| Parameter Category | Nominal Value | Variation Range (e.g., -/+) | Critical Performance Attributes to Monitor |
|---|---|---|---|
| Column Temperature | e.g., 80 °C | e.g., ± 3 °C | Retention time, peak area, resolution from nearest peak [1] |
| TFA Concentration | e.g., 0.10% (v/v) | e.g., ± 0.01% | Retention time, peak shape (symmetry), recovery/peak area [1] |
| Gradient Slope/Time | e.g., 25-45% B in 10 min | e.g., Change start/end %B (e.g., 30-40% B) | Resolution (USP), retention time, integration consistency [1] |
| Flow Rate | e.g., 0.8 mL/min | e.g., ± 0.05 mL/min | Retention time, backpressure, peak broadening |
| pH of Aqueous Buffer | e.g., pH 2.5 | e.g., ± 0.1 units | Retention time, peak shape, ionization |
The following diagram illustrates a logical workflow for planning and executing a robustness test, synthesizing concepts from the general literature.
While specific issues for this compound are not available, here are common problems in analytical methods framed as FAQs, with general troubleshooting steps.
FAQ 1: Why is my peak shape poor or tailing?
FAQ 2: Why is the retention time inconsistent?
FAQ 3: Why are my peak areas variable?
The LOD for a compound is highly dependent on the specific instrumentation and methodology. The tables below summarize common analytical platforms and sample preparation considerations, based on current metabolomics practices [1] [2].
Table 1: Common Analytical Platforms in Metabolomics
| Platform | Acronym | Best For | Key Advantages | Key Disadvantages / Considerations |
|---|---|---|---|---|
| Liquid Chromatography-Mass Spectrometry | LC-MS (or UHPLC) | Non-volatile, unstable, or high/low molecular weight compounds with wide polarity range [1]. | Simpler sample prep (no derivatization); amenable to high-throughput analysis [1]. | Potential matrix effects that can suppress ionization [1]. |
| Gas Chromatography-Mass Spectrometry | GC-MS | Volatile compounds or those that can be made volatile via derivatization [1]. | Excellent separation power, sensitivity, reproducibility; extensive, searchable fragmentation libraries [1]. | Derivatization is complex and time-consuming [1]. |
| Capillary Electrophoresis-Mass Spectrometry | CE-MS | Polar and ionic compounds [1]. | Fast, highly efficient separation; minimal organic solvent use [1]. | Poor concentration sensitivity (very low sample volume); potential for fluctuating migration times [1]. |
| Direct-Infusion Mass Spectrometry | DI-MS | High-throughput screening [1]. | Very short analysis time [1]. | Strong matrix effects; inferior quantitative performance compared to LC-MS [1]. |
| Nuclear Magnetic Resonance | NMR | Wide range of organic compounds; can be used on liquid, solid, and tissue samples [1]. | Non-destructive; straightforward, automated; provides unbiased metabolic profiles [1]. | Generally lower sensitivity compared to MS-based methods [1]. |
Table 2: Sample Preparation and Methodological Choices
| Factor | Consideration & Impact on LOD |
|---|---|
| Chromatography | For LC-MS, Reversed-Phase (RP) chromatography (e.g., C18 column) is ideal for separating non-polar or weakly polar compounds like N-Nonanoylglycine-d2. HILIC is better for polar metabolites [1]. |
| Sample Type | The LOD will vary significantly based on the sample matrix (e.g., plasma, brain tissue, cerebrospinal fluid) due to differing levels of complexity and ion suppression effects [3] [1]. |
| Extraction | Efficient solid-phase extraction (SPE) can be used to separate the analyte from matrix components, thereby improving sensitivity and reliability, as demonstrated in a binding assay for a dopamine D2 receptor marker [4]. |
Based on the methodologies in the search results, you can determine the LOD for your specific system using the following workflow. The process involves preparing a dilution series of the pure standard and analyzing it with LC-MS to establish the concentration at which the signal can be reliably detected.
Detailed Protocol:
While not mentioning your specific compound, the literature confirms the general approach:
N-Nonanoylglycine-d2, a deuterated compound, is typically used as an Internal Standard (IS) in mass spectrometry-based assays. Its primary functions are to:
When comparing internal standards, key performance parameters include analytical recovery (a measure of extraction efficiency), matrix effects, linearity, and precision. A high recovery percentage indicates an effective internal standard.
Here is a structured table outlining the core parameters you would typically evaluate and measure in a recovery comparison study.
| Parameter | Description | Experimental Measurement |
|---|---|---|
| Analytical Recovery | Efficiency of analyte extraction; high recovery indicates minimal loss. | Calculate as (Measured Concentration / Spiked Concentration) × 100%. |
| Matrix Effect | Ion suppression/enhancement caused by sample components. | Compare analyte response in matrix vs. pure solution (post-extraction spike). |
| Linearity & Dynamic Range | Concentration range over which the response is linearly proportional. | Analyze a series of concentrations; calculate correlation coefficient (R²). |
| Precision (Repeatability) | Closeness of results under identical conditions (intra-day). | Multiple replicates (n≥5) in one day; report Relative Standard Deviation (RSD). |
| Precision (Reproducibility) | Closeness of results under varied conditions (inter-day). | Multiple replicates over ≥3 days; report RSD. |
The following diagram outlines a general protocol you could adapt to conduct a recovery comparison for this compound and its alternatives.
Given the lack of direct comparative data, here are suggestions to find the information you need:
The table below summarizes the key figures of merit for mass spectrometers relevant to analyzing metabolites like N-Nonanoylglycine-d2, based on current literature [1] [2].
| Mass Analyzer | Mass Accuracy | Resolving Power | LOQ for MAM* (Type-1 Attributes) | Best Suited For |
|---|---|---|---|---|
| FT-ICR-MS | ~100 ppb [1] | 1,000,000 - 10,000,000 [1] | Information Missing | Unmatched resolution for complex mixtures; isotopic fine structure (IFS) analysis [1]. |
| Orbitrap | ~1 ppm [1] | 100,000 - 1,000,000 [1] | 0.002% (20 ppm) [2] | High-resolution quantitative analysis; excellent balance of performance and usability [2]. |
| Quadrupole-TOF (Q-TOF) | ~10 ppm [1] | ~10,000 - 15,000 [1] | Information Missing | Fast scanning and good mass accuracy for identification and quantification. |
| Triple Quadrupole (TQ) | 100 ppm [1] | ~4,000 (Unit Resolution) [1] | ~1% (in full-scan mode) [2] | Highly sensitive and robust targeted quantification (e.g., MRM) [2]. |
| Single Quadrupole | 100 ppm [1] | ~4,000 (Unit Resolution) [1] | ~1% (in full-scan mode) [2] | Cost-effective, routine full-scan monitoring where high sensitivity is not critical [2]. |
*MAM (Multi-Attribute Method): Data for LOQ is derived from studies on therapeutic proteins but illustrates the quantitative performance range of these instruments [2].
To objectively compare the performance of different mass spectrometers for detecting this compound, you can implement the following experimental protocol.
The workflow for this comparative study can be visualized as follows:
When planning your analysis of this compound, consider these factors highlighted in recent research:
For a compound like N-Nonanoylglycine-d2, cross-validation typically involves confirming its identity and concentration across different analytical batches, instruments, or biological matrices (e.g., plasma, urine, tissue) to ensure reliability and reproducibility of data [1] [2]. The following table summarizes the core experimental protocols used in metabolomics for such validation:
| Protocol Aspect | Commonly Used Techniques |
|---|---|
| Sample Preparation | Protein precipitation, solid-phase extraction (SPE), liquid-liquid extraction (LLE) [3]. |
| Separation | Reversed-Phase Liquid Chromatography (RPLC) for lipids/fatty acids; Hydrophilic Interaction Chromatography (HILIC) for polar metabolites [2]. |
| Detection & Analysis | Liquid Chromatography-Mass Spectrometry (LC-MS) is the most common platform, particularly using high-resolution mass spectrometers (HR-MS) for accurate mass measurement [3] [4] [2]. |
| Data Validation | Use of stable isotope-labeled internal standards (like d2), calibration curves, and quality control (QC) samples to ensure precision and accuracy [1]. |
The diagram below outlines a generalized experimental workflow for cross-validating a metabolite like this compound across multiple biological matrices, synthesizing common steps from metabolomics studies [1] [2].
Since a pre-made guide is unavailable, you may need to generate the comparative data yourself. Here are some steps you can take: